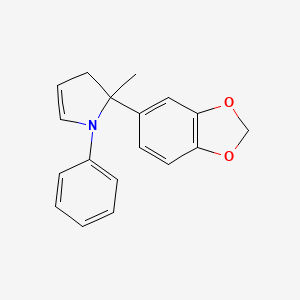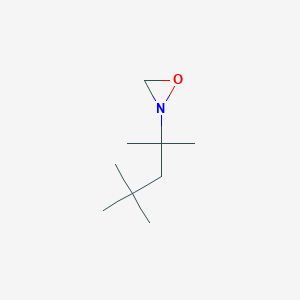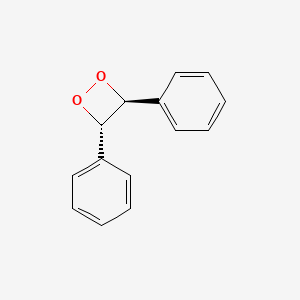![molecular formula C15H27N3 B14569119 1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]- CAS No. 61322-03-0](/img/structure/B14569119.png)
1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This particular compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- typically involves multiple steps:
Alkylation: The initial step often involves the alkylation of 1,3-propanediamine with an appropriate alkyl halide.
Reductive Amination: This step involves the reaction of the intermediate with an aldehyde or ketone in the presence of a reducing agent.
N-Substitution: The final step involves the substitution of the remaining hydrogen atoms on the nitrogen with the desired organic groups.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be used to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, cyanides, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may yield simpler amines.
Scientific Research Applications
1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- exerts its effects involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: A simpler tertiary amine with two methyl groups.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains additional aminoethyl groups.
Uniqueness
1,3-Propanediamine, N-ethyl-N’-[2-[methyl(phenylmethyl)amino]ethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61322-03-0 |
|---|---|
Molecular Formula |
C15H27N3 |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N'-[2-[benzyl(methyl)amino]ethyl]-N-ethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H27N3/c1-3-16-10-7-11-17-12-13-18(2)14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,3,7,10-14H2,1-2H3 |
InChI Key |
BULBADIPONXYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCNCCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide](/img/structure/B14569050.png)

![Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate](/img/structure/B14569059.png)



![N-[1-(Octa-2,7-dien-1-yl)cyclohexyl]propan-2-imine](/img/structure/B14569084.png)
![4,4,9,9-Tetrabromobicyclo[6.1.0]nonane](/img/structure/B14569085.png)





